Cas no 1280839-26-0 (N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide)

N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- Z976572338
- AKOS034756224
- 1280839-26-0
- N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide
- EN300-26687566
-
- Inchi: 1S/C16H17N3O2/c1-2-21-12-5-4-11-8-14(18-13(11)9-12)15(20)19-16(10-17)6-3-7-16/h4-5,8-9,18H,2-3,6-7H2,1H3,(H,19,20)
- InChI Key: GUBBBYIBIAVWME-UHFFFAOYSA-N
- SMILES: O=C(C1=CC2C=CC(=CC=2N1)OCC)NC1(C#N)CCC1
Computed Properties
- Exact Mass: 283.132076794g/mol
- Monoisotopic Mass: 283.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 452
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.9Ų
- XLogP3: 2.5
N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687566-0.05g |
N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide |
1280839-26-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide Related Literature
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxamides and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids and derivatives Indolecarboxamides and derivatives
Additional information on N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide
N-(1-Cyanocyclobutyl)-6-Ethoxy-1H-Indole-2-Carboxamide: A Comprehensive Overview
N-(1-Cyanocyclobutyl)-6-Ethoxy-1H-indole-2-carboxamide, identified by the CAS number 1280839-26-0, is a structurally complex organic compound with significant potential in various fields, particularly in pharmaceutical research. This compound has garnered attention due to its unique chemical properties and promising bioactivity profiles. In this article, we delve into the structural characteristics, synthesis methods, biological activities, and recent advancements associated with this compound.
The molecular structure of N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide comprises a cyclobutane ring substituted with a cyano group and an indole moiety. The indole ring is further substituted with an ethoxy group at the 6-position and a carboxamide group at the 2-position. This combination of functional groups imparts versatile reactivity and selectivity, making it a valuable molecule in medicinal chemistry. Recent studies have highlighted its potential as a lead compound in drug discovery programs targeting various therapeutic areas.
One of the key aspects of this compound is its synthesis, which involves multi-step reactions requiring precise control over stereochemistry and regioselectivity. Researchers have developed efficient synthetic routes to construct the cyclobutane ring and assemble the indole moiety. These methods often employ transition metal catalysts or organocatalysts to achieve high yields and purity. The development of scalable synthesis protocols has been a focus of recent investigations, ensuring that this compound can be produced in sufficient quantities for preclinical studies.
The biological activity of N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide has been extensively studied in vitro and in vivo models. It exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory therapies. Additionally, preliminary studies suggest that this compound may possess anti-tumor properties by modulating signaling pathways critical for cancer cell proliferation and survival.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies to understand the binding interactions of this compound with target proteins. These studies have provided insights into the molecular mechanisms underlying its bioactivity, guiding further optimization efforts. For instance, modifications to the ethoxy group or the cyclobutane ring have been explored to enhance potency and selectivity.
In terms of pharmacokinetics, studies have demonstrated that N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide exhibits favorable absorption profiles and moderate stability in biological systems. However, challenges remain in improving its bioavailability for therapeutic applications. Ongoing research is focused on developing prodrug strategies or delivery systems to overcome these limitations.
The integration of experimental and computational approaches has significantly advanced our understanding of this compound's properties. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated its progression from laboratory research to preclinical testing. The successful translation of such compounds into clinical trials would represent a major milestone in drug development.
In conclusion, N-(1-cyanocyclobutyl)-6-Ethoxy-1H-indole-2-carboxamide, CAS No. 1280839-26-0, stands as a testament to the ingenuity of modern medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a compelling lead compound for future therapeutic interventions. As research continues to unravel its full potential, this molecule holds the promise of contributing significantly to the advancement of medical science.
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